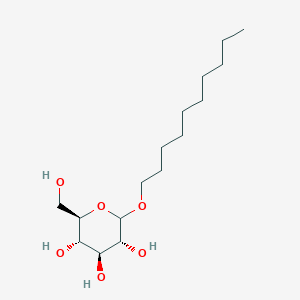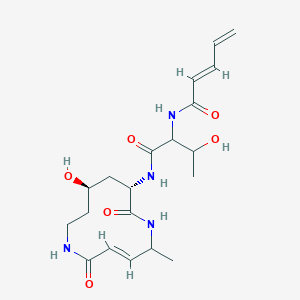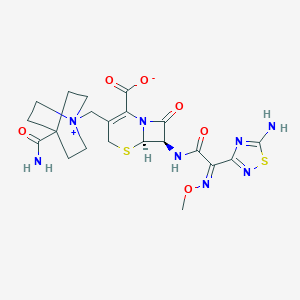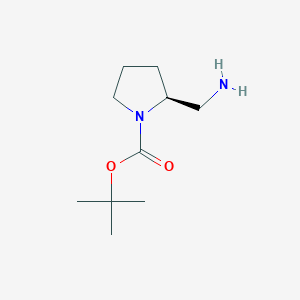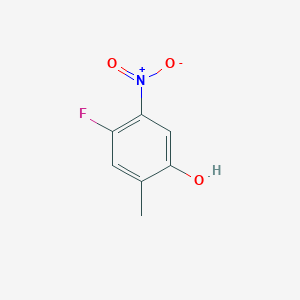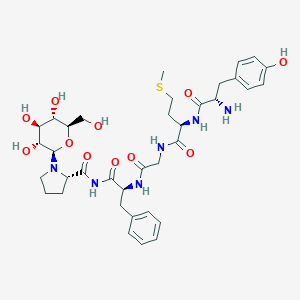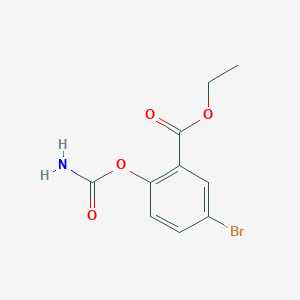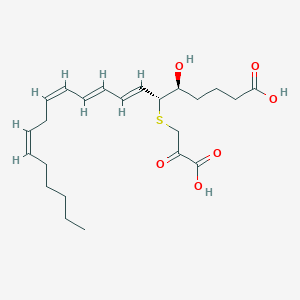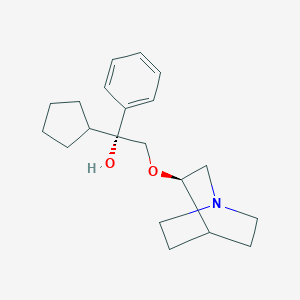
3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine
描述
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine is a synthetic compound that belongs to the class of quinuclidine derivatives. It is known for its potent and selective antagonistic properties towards the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine involves multiple steps. Initially, [3-^3H]quinuclidol is prepared by catalytic tritiation of quinuclidone with platinum dioxide (PtO₂). Subsequently, the reaction of [3-^3H]quinuclidol with 1-phenyl-1-cyclopentyl-cycloethane yields the target product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
化学反应分析
Types of Reactions
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halide ions (Cl⁻, Br⁻) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s ability to selectively antagonize NMDA receptors makes it valuable in studying synaptic plasticity and neurodegenerative diseases.
Medicine: It has potential therapeutic applications in treating conditions related to NMDA receptor dysfunction, such as Alzheimer’s disease and schizophrenia.
Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The compound exerts its effects by selectively antagonizing the NMDA receptor. This receptor is involved in synaptic plasticity and memory formation. By blocking the receptor, 3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and preventing excitotoxicity.
相似化合物的比较
Similar Compounds
Penehyclidine: An anticholinergic agent that selectively antagonizes M1 and M3 receptors.
Quinuclidine derivatives: Various compounds with similar quinuclidine structures but different functional groups.
Uniqueness
3-(2’-Phenyl-2’-cyclopentyl-2’-hydroxyethoxy)quinuclidine is unique due to its selective antagonism of the NMDA receptor, which distinguishes it from other quinuclidine derivatives that may target different receptors or have different pharmacological profiles .
属性
IUPAC Name |
(1R)-2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-1-cyclopentyl-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21/h1-3,6-7,16,18-19,22H,4-5,8-15H2/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKRIWMDLNOSLI-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@](CO[C@H]2CN3CCC2CC3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150657 | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114121-68-5 | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114121685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2'-Phenyl-2'-cyclopentyl-2'-hydroxyethoxy)quinuclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20150657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


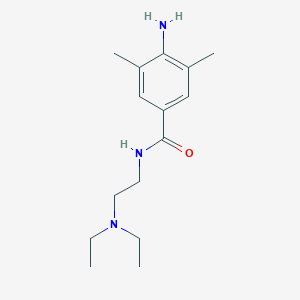
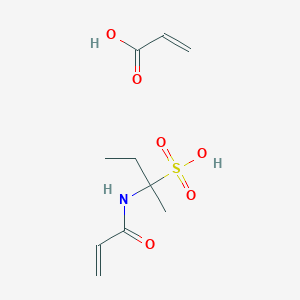
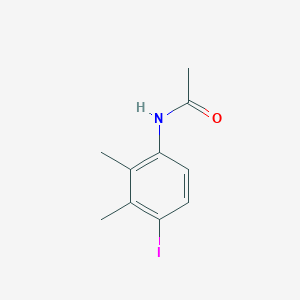

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

